![molecular formula C8H3BrN4O2 B13904558 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
The synthesis of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with bromoacetyl bromide, followed by nitration and subsequent cyclization to form the imidazo[1,2-A]pyridine core . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
- 5-Chloro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- 5-Fluoro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- 5-Iodo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific bromine and nitro substituents, which confer distinct properties and applications .
Propiedades
Fórmula molecular |
C8H3BrN4O2 |
|---|---|
Peso molecular |
267.04 g/mol |
Nombre IUPAC |
5-bromo-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H |
Clave InChI |
UJOOUMBCLYWFLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
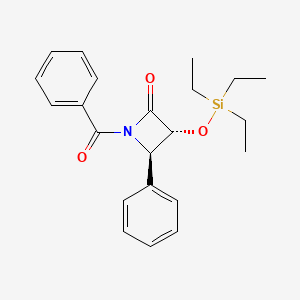
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)


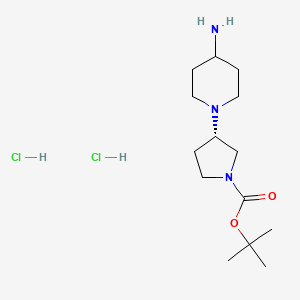
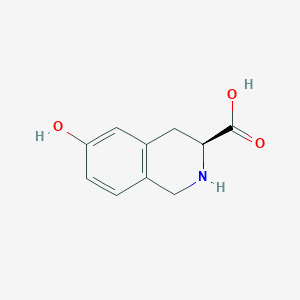
![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)

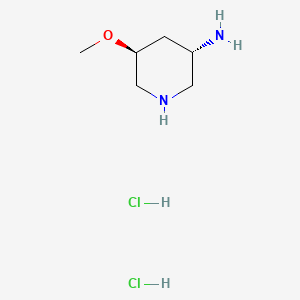
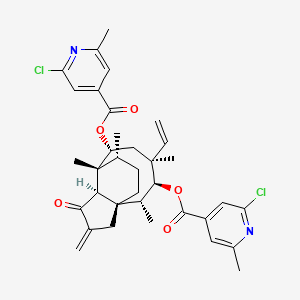
![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
